molecular formula C13H16FNO4S B1407153 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858250-07-3

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1407153
CAS No.: 1858250-07-3
M. Wt: 301.34 g/mol
InChI Key: SXJZTCZQESUJDQ-UHFFFAOYSA-N
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Description

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.33 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzylsulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with 2-fluorobenzyl chloride in the presence of a base to form the 2-fluorobenzylpiperidine intermediate. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzyl derivatives .

Scientific Research Applications

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity to certain receptors due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic properties and reactivity.

    1-[(2-Bromobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, leading to different chemical behavior.

    1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a methyl group.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-12-4-2-1-3-11(12)9-20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZTCZQESUJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

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